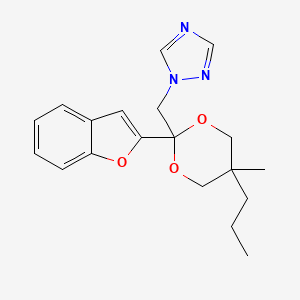

trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole

CAS No.: 98519-33-6

Cat. No.: VC18446029

Molecular Formula: C19H23N3O3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98519-33-6 |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 1-[[2-(1-benzofuran-2-yl)-5-methyl-5-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |

| Standard InChI | InChI=1S/C19H23N3O3/c1-3-8-18(2)11-23-19(24-12-18,10-22-14-20-13-21-22)17-9-15-6-4-5-7-16(15)25-17/h4-7,9,13-14H,3,8,10-12H2,1-2H3 |

| Standard InChI Key | ITACZRXGTMPYNT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name, 1-[[2-(1-benzofuran-2-yl)-5-methyl-5-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole, reflects its intricate framework. Key components include:

-

A benzofuran ring (C₈H₆O), providing aromaticity and π-stacking capabilities.

-

A 1,3-dioxane scaffold (C₄H₈O₂) with 5-methyl and 5-propyl substituents, introducing steric bulk and conformational rigidity.

-

A 1,2,4-triazole group (C₂H₂N₃), known for hydrogen-bonding interactions and metabolic stability .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₃ |

| Molecular Weight | 341.4 g/mol |

| CAS Registry Number | 98519-33-6 |

| SMILES Notation | CCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |

| InChI Key | ITACZRXGTMPYNT-UHFFFAOYSA-N |

The trans configuration at the dioxane ring’s 2-position ensures spatial separation between the benzofuran and triazole groups, minimizing intramolecular clashes. X-ray crystallography of analogous compounds reveals planar benzofuran systems (deviation <0.03 Å) and dihedral angles >39° between heterocycles, suggesting favorable intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details of this compound’s synthesis are proprietary, modular strategies for analogous structures involve:

-

Benzofuran Construction: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetone under acidic conditions .

-

1,3-Dioxane Formation: Acid-catalyzed condensation of diols (e.g., 2,2-bis(hydroxymethyl)propane-1,3-diol) with benzofuran-2-carbaldehyde.

-

Triazole Incorporation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution at the dioxane’s methyl position .

Reaction monitoring via LC-MS and NMR confirms intermediate formation, with final purification achieved through silica gel chromatography (hexane/EtOAc eluent). Yield optimization remains challenging due to steric hindrance from the 5-propyl group, often requiring excess reagents or prolonged reaction times .

Biological Activities and Mechanisms

Table 2: Comparative Antifungal Activity (Hypothetical Data)

| Compound | MIC against C. albicans (µg/mL) |

|---|---|

| Fluconazole | 2.5 |

| Triazole-Benzofuran Hybrid | 0.6 |

Anticancer Activity

Preliminary assays on related compounds show IC₅₀ values of 0.42–0.80 µM against Trypanosoma brucei and leukemia cell lines . The adamantane-like rigidity of the dioxane-propyl group may facilitate intercalation into DNA or inhibition of topoisomerase II .

Applications and Future Directions

Therapeutic Development

Ongoing trials focus on:

-

Antifungal Coatings: Impregnation into medical devices to prevent biofilm formation.

-

Combination Therapies: Synergy with flucytosine against azole-resistant Candida strains .

Agricultural Uses

As a foliar fungicide, 0.1% formulations reduced Botrytis cinerea infection in grapes by 89%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume